2-(Hydroxyimino)-2-phenylacetic acid
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Overview
Description
2-(Hydroxyimino)-2-phenylacetic acid is an organic compound with the molecular formula C8H7NO3 It contains a phenyl group attached to an acetic acid moiety, with a hydroxyimino group (-C=NOH) at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxyimino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Another method involves the oxidation of DL-mandelic acid in the presence of N-hydroxyphthalimide (NHPI) and an organic base, such as 2,6-lutidine. This electrochemical process is conducted using a glassy carbon electrode, silver/silver chloride reference electrode, and platinum wire counter electrode .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and purification processes is essential to achieve high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxylic acid and benzoic acid under specific conditions.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide (NHPI) and organic bases like 2,6-lutidine are commonly used in oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid, benzoic acid.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenylacetic acid derivatives.
Scientific Research Applications
2-(Hydroxyimino)-2-phenylacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for N-hydroxyphthalimide (NHPI), which mediates the oxidation process in the presence of an organic base . The hydroxyimino group plays a crucial role in these reactions, facilitating the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety, but lacking the hydroxyimino group.
DL-mandelic acid: An alpha-hydroxy acid with a phenyl group, used as a precursor in the synthesis of 2-(Hydroxyimino)-2-phenylacetic acid.
Phenylglyoxylic acid: An oxidation product of this compound, containing a phenyl group and a glyoxylic acid moiety.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific reactions, such as oxidation and reduction, that are not possible with similar compounds lacking this group.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-hydroxyimino-2-phenylacetic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) |
InChI Key |
NRNOFFFWOYJUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)O |
Origin of Product |
United States |
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